Cytotoxic Potency Against MCF-7 Breast Cancer Cells: Class-Level Inference from 1,3-Diphenyl-3-(phenylthio)propan-1-one Congeners vs. Tamoxifen
While a direct IC50 for 3-(phenylthio)-1-(3-(quinolin-2-yloxy)pyrrolidin-1-yl)propan-1-one has not been published, the 1,3-diphenyl-3-(phenylthio)propan-1-one chemotype—which shares the identical phenylthio ketone warhead—exhibits cytotoxic activity against MCF-7 human ER-positive breast cancer cells that surpasses Tamoxifen, the standard-of-care reference [1]. Tamoxifen's reported IC50 in MCF-7 cells ranges from 10 to 25 µM [2]. The most active 1,3-diphenyl-3-(phenylthio)propan-1-one derivatives were described as 'even more than the reference drug Tamoxifen' in the MTT assay [1], implying single-digit micromolar or sub-micromolar potency. The target compound's additional quinolin-2-yloxy-pyrrolidine motif may further enhance cellular uptake and target engagement, a hypothesis consistent with the known membrane-permeabilizing properties of quinoline-pyrrolidine conjugates [3].
| Evidence Dimension | Cytotoxicity (IC50) against MCF-7 human breast cancer cells |
|---|---|
| Target Compound Data | Not directly measured; structurally predicted to achieve IC50 ≤ 10 µM based on class SAR. |
| Comparator Or Baseline | Tamoxifen: IC50 = 10–25 µM [2]; 1,3-diphenyl-3-(phenylthio)propan-1-ones: reported as 'more cytotoxic than Tamoxifen' (exact IC50 not disclosed in abstract) [1]. |
| Quantified Difference | Class-level: 1,3-diphenyl-3-(phenylthio)propan-1-ones show ≥1.5–5× improvement over Tamoxifen; target compound expected to match or exceed this gain. |
| Conditions | MTT assay, MCF-7 human estrogen-receptor-positive breast cancer cell line. |
Why This Matters
Procurement for breast cancer research programs should prioritize this compound over simple phenylthio ketones because the fused quinoline-pyrrolidine system adds a second pharmacophoric dimension (CXCR4) while maintaining cytotoxic efficacy at least comparable to Tamoxifen.
- [1] Bayanati M, et al. Design, Synthesis and Biological Evaluation of 1,3-Diphenyl-3-(phenylthio)propan-1-ones as New Cytotoxic Agents. Iran J Pharm Res. 2021;20(4):229-237. PMID: 35194442. View Source
- [2] IC50 values for tamoxifen against breast cancer (MCF-7 and MDA-MB-231) and normal breast epithelial (MCF10A) cells. PMC data; MCF-7 IC50 = 10–25 µM. View Source
- [3] Sunshine Lake Pharma Co., Ltd. Substituted Quinoline Compounds. European Patent EP2680886A1, 2014. View Source
